molecular formula C15H9BrN2O3S2 B2782368 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone CAS No. 868214-53-3

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone

Cat. No. B2782368
CAS RN: 868214-53-3
M. Wt: 409.27
InChI Key: VVVOTNFISNHOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone, also known as BNTX, is a compound that has gained significant attention from researchers due to its potential applications in scientific research. BNTX has been found to exhibit promising properties that make it an ideal candidate for use in various applications, including neuroscience research.

Mechanism of Action

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone acts as a selective antagonist of the delta opioid receptor. It binds to the receptor and blocks its function, preventing the activation of downstream signaling pathways. This results in the inhibition of pain transmission and other physiological functions regulated by this receptor.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic effects in various animal models of pain. It has also been shown to modulate other physiological functions, such as locomotor activity and anxiety-like behavior. This compound has been found to be well-tolerated and has not shown any significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone has several advantages for use in lab experiments. It is a potent and selective antagonist of the delta opioid receptor, making it an ideal tool for studying the function of this receptor. It is also well-tolerated and has not shown any significant adverse effects in animal studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in certain experimental conditions.

Future Directions

There are several potential future directions for the use of 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone in scientific research. One area of interest is the study of the role of the delta opioid receptor in pain and other physiological functions. This compound may also be useful in the development of new analgesic drugs that selectively target this receptor. Additionally, this compound may have potential applications in the treatment of other pathological conditions, such as anxiety disorders and depression. Further research is needed to fully explore the potential of this compound in these areas.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone involves the reaction of 5-nitrobenzo[d]thiazole-2-thiol with 4-bromobenzoyl chloride in the presence of a base. The resulting compound is then purified to obtain this compound.

Scientific Research Applications

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone has been extensively studied for its potential applications in neuroscience research. It has been found to selectively block the function of a specific type of ion channel, known as the delta opioid receptor. This receptor is involved in the modulation of pain and other physiological functions. This compound has been shown to be a potent and selective blocker of this receptor, making it an ideal tool for studying the function of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-7-11(18(20)21)5-6-14(12)23-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOTNFISNHOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.